

An In-depth Technical Guide to the Chemical and Physical Properties of Cacotheline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cacotheline**

Cat. No.: **B613828**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacotheline, a nitro derivative of the alkaloid brucine, is a crystalline organic compound with significant applications in analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its primary application as a redox indicator. The document details experimental protocols for its preparation and its use in the titrimetric analysis of stannous (tin(II)) ions. Furthermore, this guide presents its known spectroscopic data and a logical workflow for its application in a laboratory setting.

Chemical and Physical Properties

Cacotheline is a yellow crystalline solid.^{[1][2]} It is sparingly soluble in water but soluble in dilute sodium hydroxide solutions. A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Cacotheline**

Property	Value	Source
Chemical Formula	$C_{21}H_{21}N_3O_7$	[3]
Molar Mass	427.41 g/mol	[3]
Appearance	Yellow crystals or powder	[1][2]
Melting Point	Decomposes above 150°C	[4]
Solubility	Sparingly soluble in water; Soluble in dilute NaOH solutions.	
CAS Number	561-20-6	[4]
IUPAC Name	2- [(4S,12S,13R,14S,19R,21S)-9- nitro-7,8-dioxo-15-oxa-1,11- diazahexacyclo[16.3.1.0 ^{4,12} .0 ⁴ , 21.0 ^{5,10} .0 ^{13,19}]docosa-5,9,17- trien-14-yl]acetic acid	[1]

Synthesis of Cacotheline

Cacotheline is synthesized by the nitration of brucine using nitric acid.[\[3\]](#)

Experimental Protocol for Synthesis

Materials:

- Brucine
- 10% (v/v) Nitric Acid
- Distilled water
- Heating apparatus (e.g., water bath)
- Reaction vessel

- Filtration apparatus

Procedure:

- In a suitable reaction vessel, dissolve brucine in 10% nitric acid.
- Heat the mixture to a temperature of 60-70°C.
- Maintain this temperature and stir the reaction mixture for a sufficient time to allow for the nitration to complete. The solution will change color, and a precipitate of **cacotheline** may form.
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate has formed, collect the crude **cacotheline** by filtration. If no precipitate forms, the product can be precipitated by careful neutralization or by evaporation of the solvent.
- Wash the collected solid with cold distilled water to remove any unreacted nitric acid and other impurities.
- The crude **cacotheline** can be further purified by recrystallization from a suitable solvent, such as water or ethanol-water mixtures.
- Dry the purified crystals in a desiccator over a suitable drying agent.

Application as a Redox Indicator

Cacotheline is a well-established redox indicator, particularly for the titrimetric determination of tin(II) ions.^[3] A redox indicator is a substance that changes color at a specific electrode potential, signaling the endpoint of a redox titration.^{[5][6]}

Mechanism of Action

In the presence of a reducing agent, such as stannous ions (Sn^{2+}), the nitro group (-NO₂) in the **cacotheline** molecule is reduced. This reduction leads to a change in the electronic structure of the molecule, resulting in a distinct color change. The oxidized form of **cacotheline** is yellow, while its reduced form is purple.

Experimental Protocol for Titrimetric Analysis of Tin(II)

Reagents:

- A standard solution of an oxidizing agent (e.g., potassium iodate, ceric sulfate).
- **Cacotheline** indicator solution (typically a 0.25% w/v solution in water).
- The sample containing an unknown concentration of tin(II) ions.
- Hydrochloric acid (HCl) to acidify the solution.

Procedure:

- Pipette a known volume of the tin(II) sample solution into a conical flask.
- Acidify the solution by adding a sufficient amount of hydrochloric acid. The optimal pH for the reaction is typically in the acidic range.
- Add a few drops of the **cacotheline** indicator solution to the flask. The solution should turn yellow.
- Titrate the tin(II) solution with the standard oxidizing agent from a burette.
- Continuously swirl the flask during the titration.
- The endpoint of the titration is reached when the color of the solution changes sharply from yellow to a persistent purple.
- Record the volume of the oxidizing agent used.
- Repeat the titration at least two more times to ensure accuracy and calculate the average volume.
- The concentration of tin(II) in the sample can be calculated using the stoichiometry of the redox reaction and the volume and concentration of the standard oxidizing agent used.

Spectroscopic Properties

The spectroscopic properties of **cacotheline** are crucial for its identification and characterization.

UV-Visible Spectroscopy

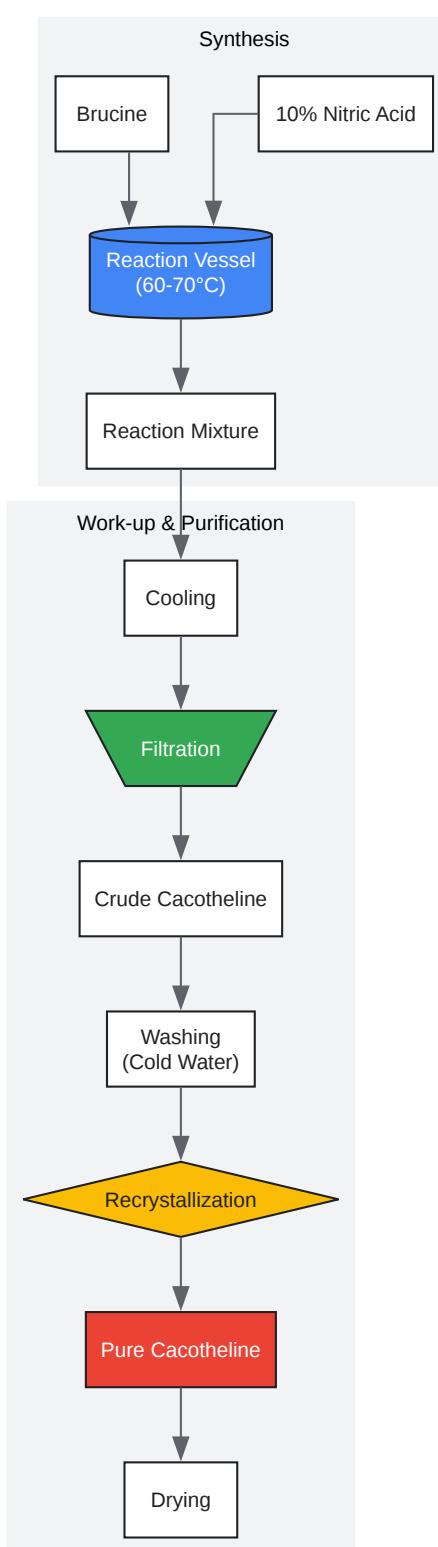
Data on the UV-Visible absorption spectrum of **cacotheline** is not readily available in the searched literature. For a comprehensive analysis, it is recommended to obtain a UV-Vis spectrum of a purified sample in a suitable solvent (e.g., ethanol or water) to determine its characteristic absorption maxima (λ_{max}).

Infrared (IR) Spectroscopy

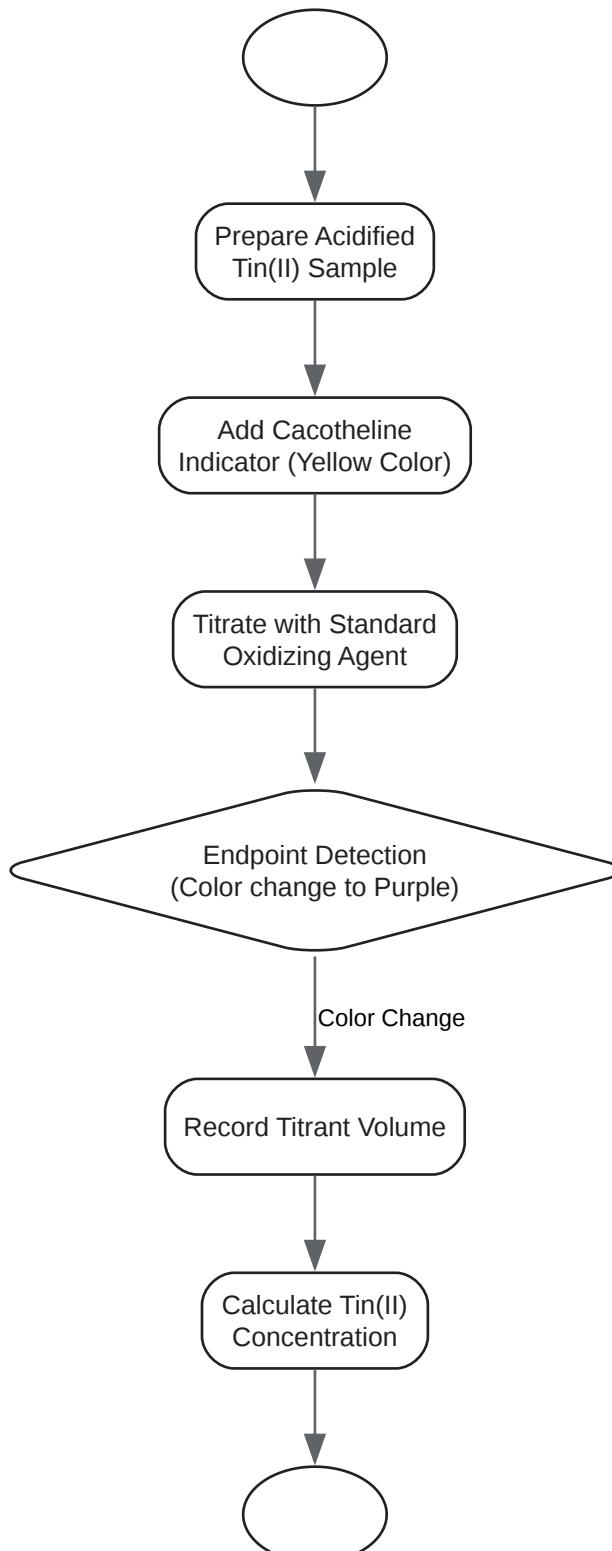
The IR spectrum of **cacotheline** would be expected to show characteristic absorption bands for its functional groups. These would include:

- Aromatic C-H stretching: around $3000\text{-}3100\text{ cm}^{-1}$
- C=O stretching (from the quinone-like structure): around $1650\text{-}1690\text{ cm}^{-1}$
- N-O stretching (from the nitro group): strong asymmetric and symmetric stretches around $1500\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$, respectively.
- C-N stretching: around $1000\text{-}1350\text{ cm}^{-1}$
- C-O-C stretching (from the ether linkage): around $1000\text{-}1300\text{ cm}^{-1}$

Nuclear Magnetic Resonance (NMR) Spectroscopy


Detailed ^1H and ^{13}C NMR data for **cacotheline** are not available in the searched literature. A full spectral analysis would be required to assign the chemical shifts of the various protons and carbons in its complex polycyclic structure.

Experimental and Logical Workflows


Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **cacotheline**.

Synthesis and Purification of Cacotheline

Titrimetric Analysis of Tin(II) using Cacotheline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cacotheline | C₂₁H₂₁N₃O₇ | CID 68413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 3. Cacotheline - Wikipedia [en.wikipedia.org]
- 4. CACOTHELLE AR (REDOX INDICATOR) Manufacturer, Supplier, Exporter [alphachemikaindia.com]
- 5. Redox indicator - Wikipedia [en.wikipedia.org]
- 6. Chrominfo: Redox indicator: Theory, Mechanism, Types, Use, Example, List [chrominfo.blogspot.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Cacotheline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613828#chemical-and-physical-properties-of-cacotheline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com